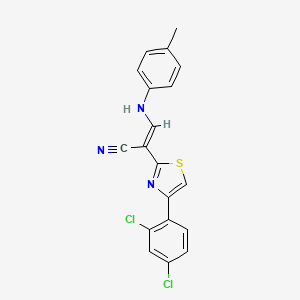

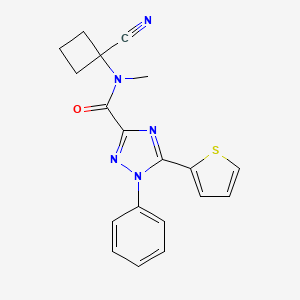

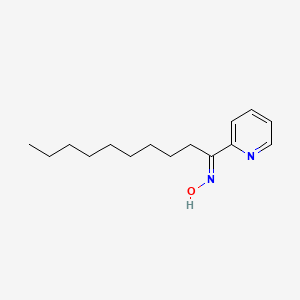

![molecular formula C9H9BrN4O B2751503 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1820717-82-5](/img/structure/B2751503.png)

6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide” is a chemical compound with the CAS Number: 1820717-82-5 . It has a molecular weight of 269.1 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN4O/c1-5-2-8-12-7(9(15)13-11)4-14(8)3-6(5)10/h2-4H,11H2,1H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 48.7±0.5 cm3 . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors . It has a polar surface area of 17 Å2 . The compound has a molar volume of 131.4±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Functionalized Hydropyridones Synthesis : A study developed a synthesis method for 2-pyridone derivatives from carbohydrazides, which might be structurally similar to 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide. This method features simple operation, mild reaction conditions, and yields potentially bioactive compounds with excellent efficiency (Vala, Bayat, & Bayat, 2020).

Regioselective Borylation : Research on regioselective palladium-catalyzed Suzuki–Miyaura borylation reactions highlighted the synthesis of dimerization products from bromoimidazo[1,2-a]pyridine carboxylates, demonstrating the compound's utility in developing anti-cancer and anti-TB agents. This study showcases the importance of such compounds in pharmaceutical synthesis (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Cascade Reaction Synthesis : A five-component cascade reaction was utilized for the efficient synthesis of N-fused heterocyclic compounds, demonstrating the chemical versatility and potential of compounds structurally related to this compound in synthesizing complex heterocycles (Hosseini & Bayat, 2019).

Biological Evaluation and Applications

Anticancer and Anti-inflammatory Activities : Compounds structurally related to this compound were synthesized and evaluated for their anticancer and anti-inflammatory activities. Some derivatives exhibited significant activities, showcasing the compound's relevance in medicinal chemistry (Chamakuri, Muppavarapu, & Yellu, 2016).

Antimicrobial Activity : Another study focused on the synthesis of imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems, which were evaluated for their antibacterial potency. The imidazo[1,2-a]pyridine-thiazole hybrids showed remarkable antibacterial activities, indicating the potential use of this compound related compounds in developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O/c1-5-2-8-12-7(9(15)13-11)4-14(8)3-6(5)10/h2-4H,11H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEIQCSEMHNWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

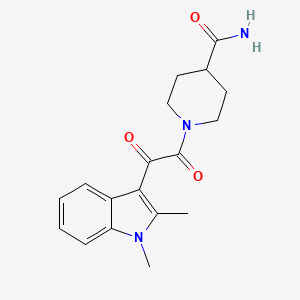

![2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2751424.png)

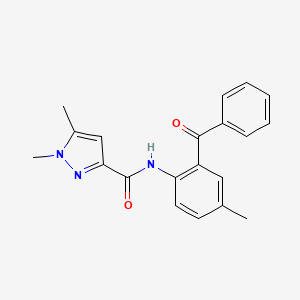

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)

![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)

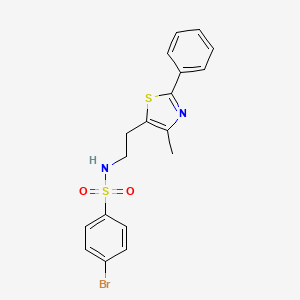

![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)